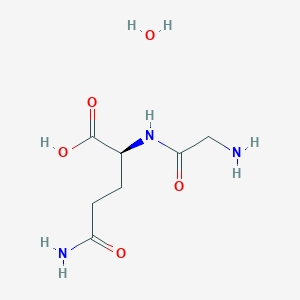

Glycyl-L-glutamine monohydrate

概要

説明

グリシル-L-グルタミン(水和物)は、グリシンとL-グルタミンからなるジペプチドです。 これは、β-エンドルフィンのC末端ジペプチド断片であり、その高い抗酸化作用と抗老化作用で知られています 。 この化合物は水に可溶性であり、その安定性と生物学的利用能により、さまざまな科学研究用途で使用されています .

準備方法

グリシル-L-グルタミン(水和物)の調製には、いくつかの合成経路が関与します。

-

混合酸無水物法

ステップ1: グリシンのN末端をtert-ブトキシカルボニル(Boc)無水物で保護して、N-(tert-ブトキシカルボニル)-グリシンを得ます。

ステップ2: 混合酸無水物法を使用して、N-(tert-ブトキシカルボニル)-グリシンとL-グルタミンをクロロホルメートで縮合させます。

ステップ3: トリフルオロ酢酸を使用して化合物を脱保護し、粗グリシル-L-グルタミンを得ます。

ステップ4: 粗生成物を再結晶化して、高純度のグリシル-L-グルタミンを得ます.

-

炭酸水溶液法

ステップ1: グルタミンを炭酸水溶液と混合して、安定した弱アルカリ環境を提供します。

ステップ2: 低温でフタルイミドアセチルクロリドを滴下して、グルタミンと反応させます。

ステップ3: 得られたフタルイミドアセチル-グルタミンを過剰なヒドラジン水和物でヒドラジノ分解して、グリシル-L-グルタミンを得ます.

化学反応の分析

グリシル-L-グルタミン(水和物)は、さまざまな化学反応を受けます。

還元: この化合物の還元反応はあまり一般的ではありません。

置換: 特にアミノ基が関与するペプチド合成において、置換反応に参加することができます。

これらの反応で使用される一般的な試薬と条件には、縮合用のクロロホルメートと脱保護用のトリフルオロ酢酸が含まれます 。 これらの反応から生成される主な生成物は、通常、高純度のグリシル-L-グルタミンです .

4. 科学研究用途

グリシル-L-グルタミン(水和物)は、幅広い科学研究用途を有しています。

科学的研究の応用

Nutritional Applications

Glycyl-L-glutamine monohydrate is increasingly recognized for its role in nutritional supplementation , particularly in parenteral nutrition for critically ill patients. Glutamine is conditionally essential during periods of stress, such as illness or injury, where its levels can significantly decrease. Gly-Gln serves as an effective source of glutamine that can be utilized by the body without the drawbacks associated with free L-glutamine, such as instability and toxicity during thermal sterilization.

Table 1: Comparison of Glycyl-L-Glutamine with L-Glutamine

| Property | This compound | L-Glutamine |

|---|---|---|

| Solubility | High | Low |

| Stability under heat | Stable | Unstable |

| Toxicity during sterilization | Low | High |

| Utilization in the body | Directly usable | Requires hydrolysis |

Gastrointestinal Health

Research indicates that Gly-Gln may enhance intestinal barrier function and reduce inflammation in gastrointestinal disorders. It has been shown to promote gut health by supporting the integrity of the intestinal mucosa, which is vital for nutrient absorption and immune function.

- Case Study : A study demonstrated that Gly-Gln supplementation improved gut permeability and reduced inflammatory markers in patients with inflammatory bowel disease (IBD) .

Cellular Protection

This compound has been studied for its protective effects against cellular damage caused by oxidative stress. It serves as a precursor for glutathione synthesis, an important antioxidant that plays a critical role in cellular defense mechanisms.

- Research Findings : In experiments involving cholesterol-dependent cytolysins from pathogenic bacteria, cells supplemented with Gly-Gln exhibited significantly lower levels of lactate dehydrogenase leakage compared to those without glutamine supplementation, indicating enhanced cellular protection .

Pharmaceutical Formulations

Gly-Gln's ability to form complexes with metal ions has implications in drug formulation. For example, studies have shown that complexes formed between Gly-Gln and bismuth trichloride can enhance the therapeutic efficacy of certain medications.

Table 2: Characterization of Gly-Gln Complexes

| Complex Composition | Characterization Techniques | Findings |

|---|---|---|

| Glycyl-L-Glutamine + Bismuth | IR Spectroscopy, Thermal Analysis | Dimeric structure confirmed; enhanced stability |

Central Nervous System Effects

Emerging research suggests that Gly-Gln may influence central nervous system functions, particularly in modulating opioid signaling pathways. Studies indicate that it can inhibit morphine-induced respiratory depression without affecting analgesic effects, suggesting potential therapeutic applications in pain management .

Industrial Applications

The industrial synthesis of Glycyl-L-glutamine has become a focus due to its wide-ranging applications in pharmaceuticals and nutrition. The development of efficient synthesis methods allows for large-scale production while maintaining stability and efficacy .

作用機序

グリシル-L-グルタミン(水和物)は、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化作用: 高い抗酸化特性を持ち、酸化ストレスの軽減に役立ちます。

神経保護効果: これは、特定の神経ペプチド受容体と相互作用することにより、モルヒネ誘発性呼吸抑制を抑制し、離脱強度を軽減します.

類似化合物との比較

グリシル-L-グルタミン(水和物)は、その安定性と生物学的利用能により、他の類似化合物と比較してユニークです。類似の化合物には以下が含まれます。

L-アラニル-L-グルタミン: 細胞培養培地で使用される、L-グルタミンの別の安定な形態.

グリシルグルタミン: 細胞培養において、L-グルタミンの代替として使用されるジペプチド.

これらの化合物は、類似の用途を共有しますが、特定の特性と安定性プロファイルが異なります。

生物活性

Glycyl-L-glutamine monohydrate, a dipeptide formed from glycine and glutamine, has garnered attention for its potential biological activities, particularly in the fields of nutrition, immunology, and cellular metabolism. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, effects on immune function, and applications in clinical settings.

- Molecular Formula : C7H13N3O4

- Molecular Weight : 203.2 g/mol

- CAS Number : 13115-71-4

Glycyl-L-glutamine is recognized for its stability compared to free glutamine, making it suitable for use in cell culture media and as a nutritional supplement.

Glycyl-L-glutamine exhibits several biological activities primarily attributed to its role as a stable source of glutamine. The following mechanisms have been identified:

-

Cellular Metabolism :

- Glycyl-L-glutamine serves as a substrate for various metabolic pathways. It is hydrolyzed to release glutamine, which is crucial for protein synthesis and nitrogen metabolism in cells .

- The compound has been shown to influence the activity of enzymes such as glutamine synthetase (GS) and phosphate-dependent glutaminase (GLS), which are pivotal in regulating intracellular glutamine levels .

-

Neuroprotective Effects :

- In vitro studies indicate that glycyl-L-glutamine enhances the biosynthesis of acetylcholinesterase (AChE) in cultured neurons, particularly in preganglionically denervated ganglia. This suggests a potential neuroprotective role by maintaining cholinergic function .

- As an endogenous antagonist of β-endorphin, glycyl-L-glutamine may modulate pain perception and neuroinflammation .

-

Immunomodulation :

- Glycyl-L-glutamine plays a significant role in supporting immune function, especially during catabolic states such as infections and trauma. It promotes the proliferation of lymphocytes and enhances the production of key cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) .

- It has been reported to improve gut barrier function, thereby reducing intestinal permeability and preventing bacterial translocation into the bloodstream .

Clinical Applications

The biological activities of glycyl-L-glutamine have led to its application in various clinical settings:

- Nutritional Support :

- Cell Culture :

Case Studies

Several studies illustrate the efficacy of glycyl-L-glutamine:

- Study on Immune Function :

- Neuroprotective Study :

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Metabolic Role | Serves as a stable source of glutamine; influences enzyme activity related to nitrogen metabolism. |

| Neuroprotection | Enhances AChE biosynthesis; may modulate neuroinflammation and pain perception. |

| Immunomodulation | Supports lymphocyte proliferation; enhances cytokine production; improves gut barrier integrity. |

| Clinical Use | Nutritional support for critically ill patients; used in cell culture as a stable glutamine source. |

特性

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 | |

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。